An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropylisoxazole (CAS 1018128-18-1)
An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropylisoxazole (CAS 1018128-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-isopropylisoxazole, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The isoxazole core is a privileged scaffold in numerous biologically active compounds, and the presence of a reactive chloromethyl group at the 3-position, coupled with an isopropyl substituent at the 5-position, offers a versatile platform for the synthesis of novel molecular entities. This document delves into the physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery.
Introduction
Isoxazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The unique electronic and steric features of the isoxazole ring, combined with its ability to participate in various chemical transformations, make it an attractive moiety for molecular design. 3-(Chloromethyl)-5-isopropylisoxazole (CAS 1018128-18-1) is a functionalized isoxazole that serves as a key intermediate for the synthesis of more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. The isopropyl group at the 5-position influences the compound's lipophilicity and steric profile, which can be crucial for modulating biological activity.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of 3-(Chloromethyl)-5-isopropylisoxazole is essential for its effective use in research and development.
Physicochemical Properties
While some physical properties for this specific compound are not extensively reported in the literature, key identifiers and calculated values are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1018128-18-1 | [3] |
| Molecular Formula | C₇H₁₀ClNO | [3][4] |
| Molecular Weight | 159.61 g/mol | [3][4] |
| IUPAC Name | 3-(chloromethyl)-5-propan-2-yl-1,2-oxazole | [4] |
| Canonical SMILES | CC(C)C1=CC(=NO1)CCl | [3][4] |
| InChI Key | UGAJDIZLJMKLBN-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8 °C for short-term, -20°C for long-term | [3][5] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
Spectral Data
-
¹H NMR (CDCl₃):
-
A doublet for the six methyl protons of the isopropyl group (~1.3 ppm).
-
A septet for the methine proton of the isopropyl group (~3.1 ppm).
-
A singlet for the chloromethyl protons (~4.6 ppm).
-
A singlet for the isoxazole ring proton at the 4-position (~6.2 ppm).
-
-
¹³C NMR (CDCl₃):
-
Signals for the methyl carbons of the isopropyl group (~21 ppm).
-
A signal for the methine carbon of the isopropyl group (~28 ppm).
-
A signal for the chloromethyl carbon (~36 ppm).
-
A signal for the C4 of the isoxazole ring (~101 ppm).
-
Signals for the C3 and C5 carbons of the isoxazole ring (~160 ppm and ~175 ppm, respectively).
-
-
Infrared (IR):
-
C-H stretching vibrations for the alkyl groups.
-
C=N and C=C stretching vibrations characteristic of the isoxazole ring.
-
C-Cl stretching vibration.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak corresponding to the molecular weight of the compound (159.61 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.
-
Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole
The synthesis of 3-(chloromethyl)-5-substituted isoxazoles can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. Alternatively, functional group transformation from a precursor molecule, such as the chlorination of a hydroxymethylisoxazole, is a viable strategy.
Synthetic Workflow Diagram
Caption: Synthetic routes to 3-(Chloromethyl)-5-isopropylisoxazole.
Experimental Protocol: Synthesis via Chlorination of (5-isopropylisoxazol-3-yl)methanol
This protocol is based on general procedures for the chlorination of hydroxymethylisoxazoles.[7]
Materials:
-
(5-isopropylisoxazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (5-isopropylisoxazol-3-yl)methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to yield pure 3-(Chloromethyl)-5-isopropylisoxazole.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-(Chloromethyl)-5-isopropylisoxazole is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.
Reactivity with Nucleophiles
The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of a wide range of functional groups at the 3-position of the isoxazole ring.
Caption: Nucleophilic substitution reactions of 3-(Chloromethyl)-5-isopropylisoxazole.
This reactivity is fundamental to its utility as a building block. For instance, reaction with primary or secondary amines yields aminomethylisoxazole derivatives, which are common motifs in pharmacologically active compounds. Similarly, reaction with thiols provides thioether-linked isoxazoles, and reaction with alcohols or phenols under Williamson ether synthesis conditions affords the corresponding ethers.[7]
Potential Applications in Medicinal Chemistry
The isoxazole scaffold is present in a number of FDA-approved drugs, highlighting its importance in pharmaceutical research.[8] 3-(Chloromethyl)-5-isopropylisoxazole can be used as a starting material for the synthesis of libraries of compounds for screening against various biological targets. The ability to easily diversify the substituent at the 3-position allows for the systematic exploration of structure-activity relationships (SAR). Potential therapeutic areas where derivatives of this compound could be explored include:
-
Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2]
-
Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs.
-
Anti-inflammatory Drugs: Some isoxazole derivatives are known to inhibit inflammatory pathways.
-
Central Nervous System (CNS) Agents: Isoxazole-based compounds have shown promise in the treatment of various CNS disorders.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Chloromethyl)-5-isopropylisoxazole is not widely available, general precautions for handling chloromethylated heterocyclic compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[3][5]
In case of exposure, seek immediate medical attention.
Conclusion
3-(Chloromethyl)-5-isopropylisoxazole is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactive site allows for the straightforward introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of novel compounds. While detailed physicochemical and spectral data are not extensively documented, its synthesis and reactivity patterns are well-precedented in the chemical literature for related compounds. As the demand for novel therapeutic agents continues to grow, the utility of functionalized heterocyclic intermediates like 3-(Chloromethyl)-5-isopropylisoxazole in drug discovery programs is expected to increase.
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1018128-18-1|3-(Chloromethyl)-5-isopropylisoxazole. BIOFOUNT. [Link]
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